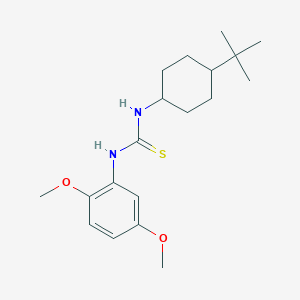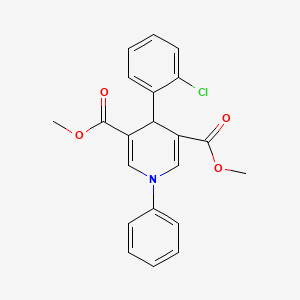
3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide
Descripción general
Descripción
3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, iodo, methyl, and methoxy groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Halogenation: Chlorination and iodination steps are employed to introduce the chloro and iodo substituents.
Coupling Reactions: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides or pyridines.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of halogen and methoxy groups can enhance its binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(5-bromo-6-methylpyridin-2-yl)-4-methoxybenzamide
- 3-chloro-N-(5-iodo-6-ethylpyridin-2-yl)-4-methoxybenzamide
- 3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of chloro, iodo, and methoxy groups provides a unique electronic and steric environment, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN2O2/c1-8-11(16)4-6-13(17-8)18-14(19)9-3-5-12(20-2)10(15)7-9/h3-7H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUZTJINQFRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol e](/img/structure/B3526279.png)
![N~1~-(3,4-dichlorophenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3526280.png)

![3-chloro-4-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B3526313.png)
![2-(2,6-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B3526319.png)
![4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3526327.png)
![N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B3526334.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B3526335.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3526350.png)
![methyl 3-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate](/img/structure/B3526358.png)
![methyl 5-ethyl-2-({[(2-iodophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B3526360.png)

![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-fluorobenzoate](/img/structure/B3526379.png)
![4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B3526383.png)
